2-Amino-N,2-dimethylpropanamide
Overview
Description
2-Amino-N,2-dimethylpropanamide is a chemical compound belonging to the class of amides. . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-N,2-dimethylpropanamide can be achieved through various synthetic routes. One common method involves the esterification of hydroxymethyl trimethylacetic acid, followed by protection and ammonolysis . Another method involves the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction in acidic conditions using iron powder .
Industrial Production Methods: The industrial production of this compound typically involves the use of readily available raw materials and cost-effective processes. The preparation method is designed to be simple, with high yield and product purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-Amino-N,2-dimethylpropanamide is a versatile compound with numerous applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 2-Amino-N,2-dimethylpropanamide is unique due to its specific structural features and reactivity. For example, the presence of the amino group and the dimethyl substitution confer distinct chemical properties, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-amino-N,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,6)4(8)7-3/h6H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZDWTXSXRFPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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